N-cyclopentyl-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide
Description
"N-cyclopentyl-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide" is a chemical compound potentially relevant in the context of biochemical research and molecular studies. While specific studies on this compound are scarce, related research focuses on the synthesis, molecular structure, chemical reactions, and properties of analogous compounds featuring tetrazole and thioamide groups.
Synthesis Analysis
Research on similar compounds has shown that tetrazole derivatives can be synthesized through a variety of chemical reactions, often involving the cyclization of nitriles or the reaction of azides with nitriles or other substrates. The specific synthesis pathways can vary widely depending on the desired compound's structure and functional groups (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives, including those similar to the compound , has been extensively studied using techniques such as X-ray crystallography. These studies reveal detailed information about the crystalline structure, molecular geometry, and intermolecular interactions, providing insights into the compound's physical and chemical behavior (Sharma et al., 2016).
Chemical Reactions and Properties
Tetrazole and thioamide groups are known for participating in various chemical reactions, contributing to the compound's potential as intermediates in the synthesis of more complex molecules. Their reactivity with different chemical agents can lead to a wide range of derivatives with diverse biological and chemical properties (Cheruzel et al., 2011).
Physical Properties Analysis
The physical properties of compounds like "N-cyclopentyl-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide" can be deduced from their molecular structure. Factors such as solubility, melting point, and crystalline form are influenced by the molecular geometry and the presence of specific functional groups (Özdemir et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the potential for forming derivatives, are determined by the functional groups present in the molecule. Tetrazole derivatives, for instance, are known for their versatility in chemical reactions, serving as precursors or intermediates in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules (Lamie et al., 2017).
properties
IUPAC Name |
N-cyclopentyl-2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-11-7-6-10-15(12(11)2)22-17(19-20-21-22)24-13(3)16(23)18-14-8-4-5-9-14/h6-7,10,13-14H,4-5,8-9H2,1-3H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALDTDYEKOKYDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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